Tert-butyl 2-amino-3,4-dichlorobenzoate
Description
Tert-butyl 2-amino-3,4-dichlorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with an amino group at position 2, chlorine atoms at positions 3 and 4, and a tert-butyl ester moiety at position 1. This compound is of interest in medicinal and materials chemistry due to its structural features: the electron-withdrawing chlorine atoms and electron-donating amino group create a polarized aromatic system, while the bulky tert-butyl group enhances steric protection and lipophilicity.
Properties
IUPAC Name |
tert-butyl 2-amino-3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)8(13)9(6)14/h4-5H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCAZHYIWPENTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3,4-dichlorobenzoate typically involves the esterification of 2-amino-3,4-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the amino group.
Ester Hydrolysis: The major products are 2-amino-3,4-dichlorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-3,4-dichlorobenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with proteins, affecting their function. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-amino-3,4-dichlorobenzoate with structurally analogous compounds, focusing on synthesis, reactivity, and physicochemical properties.
Structural Analogs in Halogenated Aromatic Systems
- 2-Amino-3,5-dibromobenzaldehyde Derivatives (): Compounds derived from 2-amino-3,5-dibromobenzaldehyde (e.g., 5,7-dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one) share halogenated aromatic cores but differ in substituent positions and functional groups. Bromine atoms (vs. The tert-butyl ester in the target compound offers superior solubility in organic solvents compared to aldehyde or ketone derivatives.
- Bis(2-amino-3,5-dichloropyridinium) Hexachloridostannate(IV) Dihydrate (): This pyridinium-based compound features a dichloro-amino motif but on a pyridine ring rather than a benzene backbone. The SnCl₆²⁻ counterion and hydrate formation highlight ionic character and hydrophilicity, contrasting with the neutral, lipophilic tert-butyl ester. The target compound’s tert-butyl group likely reduces hygroscopicity compared to this hydrate system .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
